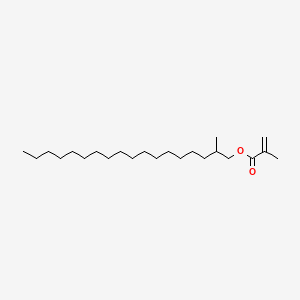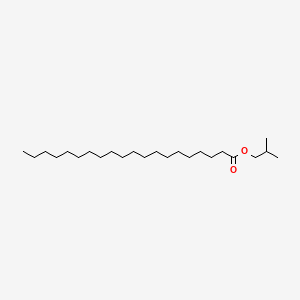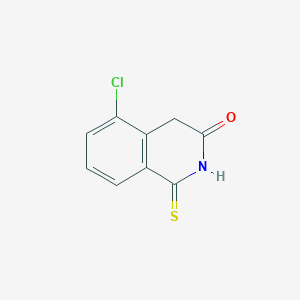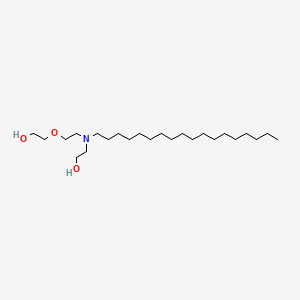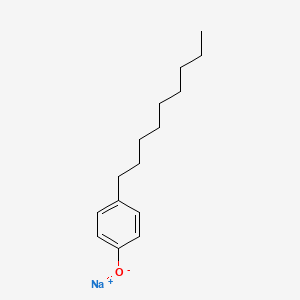
(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. These compounds are characterized by a six-membered ring containing one oxygen atom. The (Z)-2-(3-Hexenyloxy) group indicates the presence of a hexenyl ether substituent at the second position of the tetrahydropyran ring, with a specific geometric configuration (Z).
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol or by using a tetrahydropyranyl protecting group.
Introduction of the Hexenyl Ether Group: The hexenyl ether group can be introduced via an etherification reaction, where a hexenol is reacted with the tetrahydropyran ring under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hexenyl group to a hexyl group.
Substitution: The ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexenoic acid, while reduction could produce hexanol.
科学的研究の応用
Chemistry
In chemistry, (Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of ether groups on biological activity. It can also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
Industry
In the industrial sector, this compound can be used as a precursor for the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran would depend on its specific interactions with molecular targets. Generally, compounds with ether groups can interact with enzymes, receptors, or other proteins, influencing their activity. The hexenyl group may also play a role in modulating the compound’s biological effects.
類似化合物との比較
Similar Compounds
Tetrahydropyran: The parent compound without the hexenyl ether group.
2-(3-Hexenyloxy)tetrahydrofuran: A similar compound with a furan ring instead of a pyran ring.
Hexenyl Ethers: Compounds with similar hexenyl ether groups but different ring structures.
Uniqueness
(Z)-2-(3-Hexenyloxy)tetrahydro-2H-pyran is unique due to its specific geometric configuration and the presence of both a tetrahydropyran ring and a hexenyl ether group. This combination of features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
90879-06-4 |
|---|---|
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC名 |
2-[(Z)-hex-3-enoxy]oxane |
InChI |
InChI=1S/C11H20O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h3-4,11H,2,5-10H2,1H3/b4-3- |
InChIキー |
SHZPEANSFIKVFI-ARJAWSKDSA-N |
異性体SMILES |
CC/C=C\CCOC1CCCCO1 |
正規SMILES |
CCC=CCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




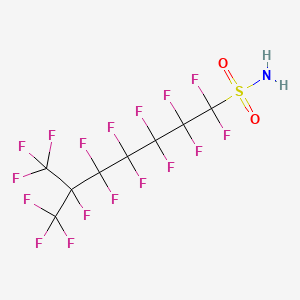
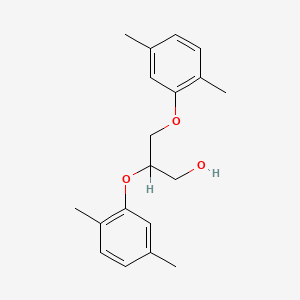
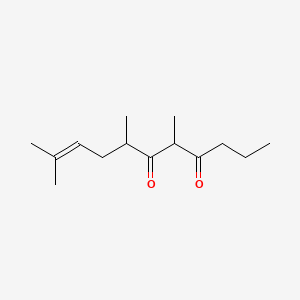
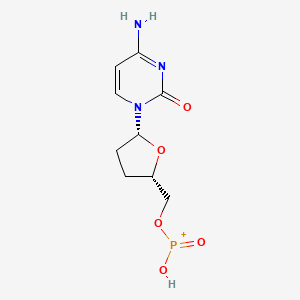
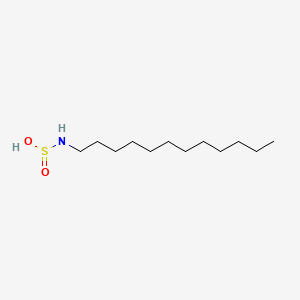
![2-Methyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12651838.png)
